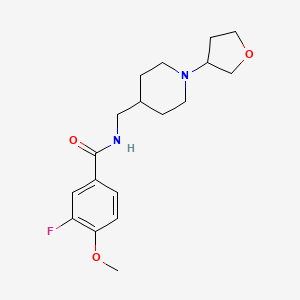

3-fluoro-4-methoxy-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-fluoro-4-methoxy-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups. These include a benzamide group, a methoxy group, a fluoro group, a piperidine ring, and a tetrahydrofuran ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzamide group would provide a planar, aromatic region, while the piperidine and tetrahydrofuran rings would introduce elements of three-dimensionality .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups it contains. For example, the benzamide group might undergo reactions typical of amides, such as hydrolysis. The fluoro group might be displaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and the functional groups it contains. For example, the presence of both polar (amide, fluoro, methoxy) and nonpolar (hydrocarbon rings) regions would influence its solubility properties .Aplicaciones Científicas De Investigación

Neurotransmitter Receptor Imaging

Serotonin 1A Receptors in Alzheimer's Disease

- A compound closely related to the one , utilized as a selective serotonin 1A (5-HT1A) molecular imaging probe, was employed in conjunction with positron emission tomography (PET) to quantify 5-HT1A receptor densities in the living brains of Alzheimer's disease patients. This research highlights the potential of similar compounds in neuroimaging and their relevance in studying neurological disorders (Kepe et al., 2006).

Radiosynthesis for Neuroreceptor Imaging

Serotonin-5HT2-Receptors Tracer

- A compound with high affinity for 5HT2-receptors was developed for gamma-emission tomography, showcasing the utility of such molecules in creating tracers for neuroreceptor imaging. This application underscores the importance of these compounds in mapping serotonin receptors, which could be crucial for understanding psychiatric disorders (Mertens et al., 1994).

Drug Development and Pharmacokinetic Studies

Antineoplastic Tyrosine Kinase Inhibitors

- Research into the metabolism of flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, involved the study of related benzamide compounds. This work provides insight into the metabolic pathways and pharmacokinetics of potential cancer therapies, highlighting the therapeutic potential of similar compounds (Gong et al., 2010).

Molecular Dynamic Simulation Studies

Corrosion Inhibition of Iron

- Piperidine derivatives, similar in structural functionality to the compound , were examined for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were used to predict the inhibition efficiencies, illustrating the chemical versatility of such compounds beyond biological applications (Kaya et al., 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-fluoro-4-methoxy-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25FN2O3/c1-23-17-3-2-14(10-16(17)19)18(22)20-11-13-4-7-21(8-5-13)15-6-9-24-12-15/h2-3,10,13,15H,4-9,11-12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOWNCZFBXSFBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)C3CCOC3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-4-methoxy-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2,2-dimethylspiro[3.3]heptane](/img/structure/B2605453.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2605455.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-ethoxyphenyl)oxamide](/img/structure/B2605460.png)

![2-{4-[(Tert-butyldimethylsilyl)oxy]oxan-4-yl}acetaldehyde](/img/structure/B2605461.png)

![N-(1-cyanocycloheptyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B2605463.png)

![8-(3-Chlorobenzoyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2605469.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2605475.png)

![Ethyl 4-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2605476.png)